![molecular formula C17H26INO3 B1388181 tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate CAS No. 902836-79-7](/img/structure/B1388181.png)
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Overview
Description
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate, also known as TBC, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that is used as an intermediate in the synthesis of various compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. Due to its high reactivity and low toxicity, TBC is a valuable tool in the laboratory and has been used in a variety of research applications.
Scientific Research Applications
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been used to synthesize a variety of polymers and other specialty chemicals. Furthermore, it has been used as a starting material in the synthesis of a variety of compounds with potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for iodine, carbamate groups, or tert-butyl groups .
Mode of Action
Based on its structure, it may involve interactions with its targets through the iodine atom, the carbamate group, or the tert-butyl group . These interactions could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the presence of an iodine atom, it may be involved in pathways related to thyroid hormone synthesis or metabolism
Pharmacokinetics
The presence of the iodine atom could potentially influence its bioavailability, as iodine is a heavy atom that can impact a compound’s pharmacokinetic properties .
Result of Action
Given its structure, it may have potential effects on cellular processes involving iodine or carbamate groups
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the stability of the iodine atom in the compound could be affected by temperature or pH . Additionally, the presence of other molecules could influence the compound’s efficacy through competitive or non-competitive interactions .
Advantages and Limitations for Lab Experiments
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has several advantages for lab experiments. It is highly reactive, allowing it to form covalent bonds with a variety of other molecules. In addition, it is relatively non-toxic, making it safe to use in the laboratory. However, it is also relatively expensive, making it difficult to use for large-scale experiments.
Future Directions
There are several potential future directions for the use of tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate in scientific research. It could be used for the synthesis of new compounds with potential therapeutic applications. In addition, it could be used to study the effects of various compounds on the activity of enzymes, the structure of proteins, and the regulation of gene expression. Furthermore, it could be used to study the effects of various compounds on cell signaling pathways and other physiological processes. Finally, it could be used to study the effects of various compounds on the development and progression of diseases.
properties
IUPAC Name |
tert-butyl N-[2-[1-iodo-2-(4-methylphenyl)propan-2-yl]oxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26INO3/c1-13-6-8-14(9-7-13)17(5,12-18)21-11-10-19-15(20)22-16(2,3)4/h6-9H,10-12H2,1-5H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHIYIBOYIGSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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